molecular formula C19H11N3O B14237841 Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- CAS No. 502422-45-9

Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]-

Cat. No.: B14237841
CAS No.: 502422-45-9
M. Wt: 297.3 g/mol
InChI Key: WILMXYZSNMNDTC-UHFFFAOYSA-N
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Description

Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- is a complex organic compound characterized by the presence of a benzonitrile group attached to a quinoline and oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- typically involves multi-step organic reactions. One common method includes the reaction of 3-bromoquinoline with 4-iodobenzonitrile under palladium-catalyzed cross-coupling conditions to form the intermediate product. This intermediate is then subjected to cyclization with an appropriate oxazole precursor to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline and oxazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline and oxazole derivatives.

    Substitution: Formation of substituted quinoline and oxazole derivatives.

Scientific Research Applications

Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- involves its interaction with specific molecular targets. The quinoline and oxazole moieties can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 4-(3-Quinolinyl)benzonitrile
  • 3-(4-Cyanophenyl)quinoline
  • 4-(1H-Pyrrol-1-yl)phenol

Comparison: Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- is unique due to the presence of both quinoline and oxazole rings, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

502422-45-9

Molecular Formula

C19H11N3O

Molecular Weight

297.3 g/mol

IUPAC Name

3-(4-quinolin-2-yl-1,3-oxazol-2-yl)benzonitrile

InChI

InChI=1S/C19H11N3O/c20-11-13-4-3-6-15(10-13)19-22-18(12-23-19)17-9-8-14-5-1-2-7-16(14)21-17/h1-10,12H

InChI Key

WILMXYZSNMNDTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=COC(=N3)C4=CC=CC(=C4)C#N

Origin of Product

United States

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